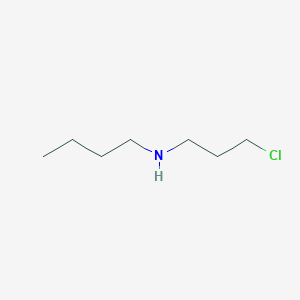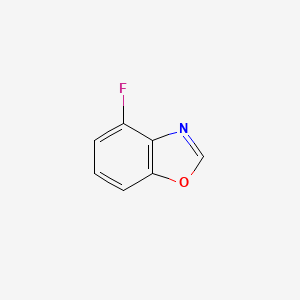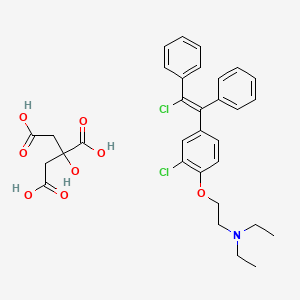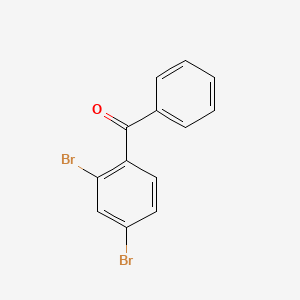![molecular formula C18H20FN5O5 B12292184 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a fluorophenyl group and a hydroxymethyl oxolane ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through various methods, including cyclization reactions.
Introduction of the fluorophenyl group: This step involves the attachment of the fluorophenyl group to the purine base, often through nucleophilic substitution reactions.
Formation of the oxolane ring: The oxolane ring is formed through cyclization reactions, often involving hydroxylation and subsequent ring closure.
Final assembly: The final step involves the coupling of the purine-fluorophenyl intermediate with the oxolane ring, typically through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency.
Purification techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can yield alcohols or amines.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol include:
Adenosine analogs: Compounds with similar purine base structures.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups.
Oxolane derivatives: Compounds with similar oxolane ring structures.
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H20FN5O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23) |
InChI Key |
WJXSIJUIBOTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)

![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)

![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)



